REACTION_CXSMILES
|
CC1[N+]([CH2:7][C:8]2[CH:9]=[N:10][C:11]([CH3:15])=[N:12][C:13]=2[NH2:14])=CSC=1CCO.N1C=C2C(N=CN2)=NC=1.C(OP(O)(O)=O)[C@H]1[O:33][C@@H](/N=C(\N)/CNC=O)[C@H](O)[C@@H]1O.C1N=CN([C@@H]2O[C@H](COP(O)(O)=O)[C@@H](O)[C@H]2O)C=1N>>[NH2:14][C:13]1[C:8]([CH2:7][OH:33])=[CH:9][N:10]=[C:11]([CH3:15])[N:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=C2N=CNC2=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@H]([C@@H](O1)/N=C(/CNC=O)\N)O)O)OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |